Cas no 2171237-28-6 (2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid)

2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid structure
2171237-28-6 structure
商品名:2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid
CAS番号:2171237-28-6
MF:C25H28N2O5
メガワット:436.500226974487
CID:6511006
PubChem ID:165537539

2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid
    • 2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
    • EN300-1502913
    • 2171237-28-6
    • インチ: 1S/C25H28N2O5/c1-15(2)23(24(30)27(13-22(28)29)16-11-12-16)26-25(31)32-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,23H,11-14H2,1-2H3,(H,26,31)(H,28,29)/t23-/m1/s1
    • InChIKey: CCACORWKLHTUQJ-HSZRJFAPSA-N
    • ほほえんだ: O=C([C@@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)C1CC1

計算された属性

  • せいみつぶんしりょう: 436.19982200g/mol
  • どういたいしつりょう: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 684
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1502913-250mg
2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
2171237-28-6
250mg
$840.0 2023-09-27
Enamine
EN300-1502913-2500mg
2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
2171237-28-6
2500mg
$1791.0 2023-09-27
Enamine
EN300-1502913-1000mg
2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
2171237-28-6
1000mg
$914.0 2023-09-27
Enamine
EN300-1502913-500mg
2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
2171237-28-6
500mg
$877.0 2023-09-27
Enamine
EN300-1502913-5000mg
2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
2171237-28-6
5000mg
$2650.0 2023-09-27
Enamine
EN300-1502913-50mg
2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
2171237-28-6
50mg
$768.0 2023-09-27
Enamine
EN300-1502913-100mg
2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
2171237-28-6
100mg
$804.0 2023-09-27
Enamine
EN300-1502913-1.0g
2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
2171237-28-6
1g
$0.0 2023-06-05
Enamine
EN300-1502913-10000mg
2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
2171237-28-6
10000mg
$3929.0 2023-09-27

2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid 関連文献

Related Articles

2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acidに関する追加情報

Introduction to 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid (CAS No. 2171237-28-6)

2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid (CAS No. 2171237-28-6) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of amino acids and features a unique combination of functional groups that contribute to its potential therapeutic applications.

The structure of 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid is characterized by a cyclopropyl group, an Fmoc (fluorenylmethyloxycarbonyl) protecting group, and a methylbutanamidoacetic acid moiety. The Fmoc protecting group is particularly noteworthy as it is widely used in peptide synthesis to protect the amino group during the synthesis process, ensuring the integrity and purity of the final product.

In recent years, the study of 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid has been driven by its potential as a building block for more complex molecules, particularly in the development of novel drugs. The cyclopropyl group, known for its unique electronic and steric properties, can influence the conformational flexibility and binding affinity of the molecule, making it an attractive candidate for drug design.

The methylbutanamidoacetic acid moiety adds further complexity to the molecule, contributing to its solubility and stability in various solvents. This characteristic is crucial for optimizing the compound's performance in both laboratory settings and potential clinical applications. The combination of these functional groups results in a compound that can be tailored for specific biological targets, enhancing its therapeutic potential.

Recent research has focused on the application of 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid in the development of peptidomimetics. Peptidomimetics are synthetic compounds designed to mimic the structure and function of natural peptides, often with improved pharmacological properties such as increased stability and reduced susceptibility to enzymatic degradation. The unique structure of this compound makes it an ideal candidate for such applications.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid exhibited potent activity against specific enzymes involved in disease pathways. These findings suggest that this compound could be further developed into therapeutic agents for treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

The synthesis of 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the Fmoc protecting group, the introduction of the cyclopropyl moiety, and the final coupling reaction to form the amide bond. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline this process and improve efficiency.

Beyond its potential as a therapeutic agent, 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid has also been explored for its use in diagnostic tools. The Fmoc group can be selectively cleaved under specific conditions, making it useful for controlled release systems and other applications where temporal or spatial control over molecular behavior is required.

In conclusion, 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid (CAS No. 2171237-28-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and potential therapeutic benefits make it an exciting area of ongoing investigation. As research continues to advance, this compound may play a significant role in the development of new treatments for various diseases and conditions.

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